5,6-Dicl-amiloride
Overview
Description
5,6-Dichloroamiloride: is a derivative of amiloride, a well-known potassium-sparing diuretic. Amiloride itself is a pyrazine compound that inhibits sodium reabsorption through sodium channels in renal epithelial cells. 5,6-Dichloroamiloride is specifically modified at the 5 and 6 positions with chlorine atoms, enhancing its biological activity and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloroamiloride typically involves the chlorination of amiloride. The general procedure includes:
Starting Material: Amiloride.
Reagents: Chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like methanol under reflux conditions for several hours.
Industrial Production Methods: Industrial production of 5,6-Dichloroamiloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorinating agents.
Purification: The product is purified through recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloroamiloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemistry: 5,6-Dichloroamiloride is used as a tool compound in chemical research to study ion transport mechanisms and channel blockers .
Biology: In biological research, it is used to investigate the role of sodium channels in cellular processes and to study the effects of channel inhibition on cell physiology .
Medicine: The compound has potential therapeutic applications in treating conditions related to sodium channel dysfunction, such as hypertension and certain types of cancer .
Industry: In the industrial sector, 5,6-Dichloroamiloride is used in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
5,6-Dichloroamiloride exerts its effects by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. It binds to the amiloride-sensitive sodium channels, promoting the loss of sodium and water from the body without depleting potassium . This mechanism is similar to that of amiloride but with enhanced specificity and potency due to the chlorine substitutions .
Comparison with Similar Compounds
Amiloride: The parent compound, used as a potassium-sparing diuretic.
6-Iodoamiloride: A potent inhibitor of acid-sensing ion channels.
5-N,N-Hexamethyleneamiloride: Another derivative with specific biological activities.
Uniqueness: 5,6-Dichloroamiloride is unique due to its enhanced specificity and potency in inhibiting sodium channels compared to its parent compound, amiloride. The chlorine substitutions at the 5 and 6 positions contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
3-amino-5,6-dichloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N6O/c7-2-3(8)13-4(9)1(12-2)5(15)14-6(10)11/h(H2,9,13)(H4,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZJOSVTIIQLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(C(=N1)Cl)Cl)N)C(=O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997927 | |
Record name | 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76599-75-2 | |
Record name | 5,6-Dichloroamiloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076599752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-N-carbamimidoyl-5,6-dichloropyrazine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60997927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.